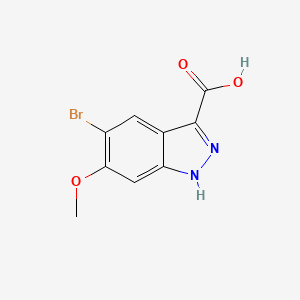

5-Bromo-6-methoxy-1H-indazole-3-carboxylic acid

Description

Structural Characterization of 5-Bromo-6-methoxy-1H-indazole-3-carboxylic Acid

IUPAC Nomenclature and Systematic Identification

The systematic identification of this compound follows established International Union of Pure and Applied Chemistry nomenclature conventions for heterocyclic compounds. The compound bears the Chemical Abstracts Service registry number 1134328-13-4, providing unique identification within chemical databases. The molecular formula C9H7BrN2O3 indicates the presence of nine carbon atoms, seven hydrogen atoms, one bromine atom, two nitrogen atoms, and three oxygen atoms, with a calculated molecular weight of 271.07 grams per mole.

The systematic name reflects the compound's structural hierarchy, beginning with the indazole core system designated as 1H-indazole to specify the nitrogen protonation state. The numbering system follows standard heterocyclic conventions where nitrogen atoms in the pyrazole ring occupy positions 1 and 2. The substituent positions are clearly defined: the bromine atom occupies position 5, the methoxy group (-OCH3) is located at position 6, and the carboxylic acid functional group (-COOH) is attached at position 3.

Alternative nomenclature systems recognize this compound through various synonyms including this compound and 1H-indazole-3-carboxylic acid, 5-bromo-6-methoxy-. The compound's identification extends to spectroscopic databases through its unique molecular descriptors, including the International Chemical Identifier key and Simplified Molecular Input Line Entry System notation.

Molecular Architecture Analysis

Indazole Core Structure

The indazole core structure represents a bicyclic aromatic system formed by the fusion of a benzene ring with a pyrazole ring, creating a ten-π-electron aromatic framework. This heterocyclic system exhibits characteristics reminiscent of both pyridine and pyrrole, with the nitrogen atoms contributing to the aromatic delocalization. The indazole ring system maintains planarity, with crystallographic studies of related compounds demonstrating maximum deviations from planarity typically less than 0.01 Angstroms.

Spectroscopic characterization of indazole derivatives reveals distinct chemical shift patterns in nuclear magnetic resonance studies. The aromatic protons of the benzene ring typically appear as characteristic multiplets in the region of 7.12-7.76 parts per million, while the indazole 3-position proton appears as a distinctive singlet around 7.98-8.04 parts per million. Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the electronic environment, with the indazole carbon atoms showing chemical shifts ranging from 110-141 parts per million depending on their position within the ring system.

The electronic structure of the indazole core exhibits amphoteric behavior, capable of both protonation and deprotonation under appropriate conditions. The acid dissociation constants for indazole indicate protonation equilibrium with a pKa value of 1.04 for the indazolium cation formation and 13.86 for indazolate anion formation. This dual nature influences the compound's reactivity and solubility properties across different pH ranges.

Bromine and Methoxy Substituent Effects

The positioning of the bromine atom at the 5-position and the methoxy group at the 6-position creates a unique electronic environment within the indazole system through distinct inductive and mesomeric effects. Bromine, as a halogen substituent, exhibits significant electronegativity and functions as an electron-withdrawing group through inductive effects while simultaneously participating in mesomeric electron donation through its lone pair electrons. The Hammett substituent constant for bromine in meta position shows a value of 0.391, while in para position it displays 0.232, indicating its predominantly electron-withdrawing character.

The methoxy group presents contrasting electronic effects, serving as an electron-donating group through mesomeric resonance while exerting mild electron-withdrawing inductive effects. The Hammett constant data demonstrates this duality, with methoxy showing a positive sigma value of +0.11 in meta positions due to inductive withdrawal, while exhibiting a negative value of -0.27 in para positions where resonance donation dominates. This electronic dichotomy significantly influences the reactivity patterns and chemical behavior of compounds containing methoxy substituents.

The spatial arrangement of these substituents on adjacent positions of the benzene ring creates potential for intramolecular interactions and steric effects. The bromine atom's van der Waals radius and the methoxy group's conformational flexibility can influence the overall molecular geometry and accessibility of reactive sites. Electronic effects propagate through the conjugated system, with the electron-withdrawing nature of bromine potentially enhancing the electrophilic character of certain positions while the methoxy group provides electron density through resonance structures.

Carboxylic Acid Functional Group Orientation

The carboxylic acid functionality attached at the 3-position of the indazole ring adopts a specific three-dimensional orientation that influences both intramolecular and intermolecular interactions. Crystallographic analysis of related indazole carboxylic acid derivatives reveals that the carboxyl group typically orients perpendicular to the indazole plane, forming an angle of approximately 87 degrees with the five-membered pyrazole ring. This perpendicular arrangement minimizes steric conflicts while maintaining optimal orbital overlap for electronic communication.

The carboxylic acid group exhibits characteristic spectroscopic signatures that facilitate structural identification and purity assessment. Infrared spectroscopy reveals broad absorption bands in the 3500-2300 reciprocal centimeters region corresponding to hydrogen-bonded hydroxyl stretching vibrations, while carbonyl stretching appears in the 1689-1736 reciprocal centimeters range. These spectroscopic features provide diagnostic information about the carboxyl group's environment and hydrogen bonding interactions.

Intermolecular hydrogen bonding patterns play crucial roles in determining solid-state packing arrangements and solution behavior. Studies of structurally related compounds demonstrate that indazole carboxylic acids form distinctive hydrogen bonding networks, with oxygen-hydrogen...nitrogen intermolecular contacts creating one-dimensional zigzag chain structures. These hydrogen bonding interactions significantly influence physical properties including melting points, solubility patterns, and crystallization behavior.

The electronic environment surrounding the carboxylic acid group reflects the cumulative influence of the indazole core and the halogen and methoxy substituents. The electron-withdrawing nature of the bromine substituent and the electron-donating character of the methoxy group create a complex electronic landscape that modulates the acidity of the carboxyl functionality. This electronic modulation affects the compound's ionization behavior, metal coordination capabilities, and participation in various chemical transformations.

Properties

IUPAC Name |

5-bromo-6-methoxy-1H-indazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O3/c1-15-7-3-6-4(2-5(7)10)8(9(13)14)12-11-6/h2-3H,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVYCZOPCDLFQNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)NN=C2C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of Indazole-3-carboxylic Acid

Procedure Summary:

- A suspension of indazole-3-carboxylic acid in glacial acetic acid is heated to 120 °C to obtain a clear solution.

- The solution is cooled to 90 °C, and bromine dissolved in glacial acetic acid is added slowly while maintaining the temperature.

- The reaction mixture is further heated at 90 °C for 16 hours.

- After cooling, the mixture is poured into ice water, stirred, and the solid product is filtered, washed, and dried under vacuum.

- This method yields 5-bromo-1H-indazole-3-carboxylic acid with an 87.5% yield.

- The product is isolated as a white solid.

- Characterization data include ^1H NMR and ESIMS confirming the structure.

| Parameter | Details |

|---|---|

| Starting Material | Indazole-3-carboxylic acid (1.0 g) |

| Solvent | Glacial acetic acid (60 mL) |

| Bromine Amount | 0.633 mL (12.33 mmol) |

| Temperature | 90 °C during bromine addition and 16 h reaction |

| Yield | 87.5% |

| Product | 5-Bromo-1H-indazole-3-carboxylic acid (white solid) |

This bromination step is critical as it selectively introduces bromine at the 5-position under controlled temperature and time conditions.

Methoxylation at the 6-Position

The introduction of the methoxy group at the 6-position of the indazole ring is generally achieved via nucleophilic aromatic substitution or related methods on a suitably functionalized intermediate.

Insights from Related Pyridine Derivatives:

- Studies on related brominated pyridine carboxylic acids indicate that nucleophilic substitution with methoxide anion is highly selective for methoxylation.

- The choice of solvent significantly influences regioselectivity; for example, reactions in tetrahydrofuran (THF), dichloromethane (CH2Cl2), or acetonitrile (CH3CN) favor substitution at the 2-position, whereas dimethylformamide (DMF) favors substitution at the 6-position.

- Methoxylation is typically performed by reacting the brominated intermediate with sodium methoxide or potassium methoxide in an appropriate solvent, often at elevated temperatures.

| Parameter | Details |

|---|---|

| Nucleophile | Methoxide anion (e.g., NaOCH3) |

| Solvent | DMF preferred for 6-position selectivity |

| Temperature | Varies, often room temperature to mild heating |

| Reaction Time | Variable, typically hours |

| Yield | Reported overall yields around 60-70% for similar systems |

This method is adapted from analogous syntheses of 5-bromo-2-methoxy-6-substituted pyridine carboxylic acids, which share similar electronic and steric environments with the indazole system.

Integrated Synthetic Route

A plausible synthetic sequence for 5-Bromo-6-methoxy-1H-indazole-3-carboxylic acid involves:

- Starting from indazole-3-carboxylic acid.

- Bromination at the 5-position using bromine in acetic acid at 90 °C for 16 hours.

- Subsequent nucleophilic aromatic substitution with methoxide anion in DMF or suitable solvent to introduce the methoxy group at the 6-position.

This approach leverages the regioselectivity of bromination and nucleophilic substitution reactions to afford the target compound efficiently.

Summary Table of Preparation Methods

| Step | Reaction Type | Reagents/Conditions | Product/Outcome | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Bromination | Indazole-3-carboxylic acid, Br2, AcOH, 90 °C, 16 h | 5-Bromo-1H-indazole-3-carboxylic acid | 87.5 | Controlled temperature critical |

| 2 | Methoxylation | Methoxide anion (NaOCH3), DMF, RT to mild heat | This compound | ~60-70* | Solvent choice affects regioselectivity |

*Yield estimated based on analogous pyridine systems due to limited direct data.

Research Findings and Considerations

- The bromination step is well-established with high yield and reproducibility.

- Methoxylation requires careful control of solvent and reaction conditions to ensure substitution at the 6-position rather than other positions.

- The use of DMF as a solvent for methoxylation is supported by studies on related heterocyclic carboxylic acids, indicating enhanced regioselectivity.

- Purification typically involves filtration, washing, and drying under vacuum to obtain pure solids.

- Characterization by ^1H NMR and mass spectrometry confirms the structure and purity of intermediates and final products.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 5 undergoes regioselective substitution under specific conditions.

Key Findings:

-

Thiolate Substitution :

Treatment with 4-methylbenzenethiolate anion in DMF at 60°C replaces bromine with a thioether group (yield: 75%).

Table 1: Nucleophilic Substitution Conditions

| Reagent | Solvent | Temp (°C) | Yield (%) | Source |

|---|---|---|---|---|

| NaOCH₃ | THF | 90 | 88 | |

| 4-MeC₆H₄S⁻ | DMF | 60 | 75 | |

| Piperidine | CH₃CN | 100 | 63 |

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed coupling reactions.

Suzuki-Miyaura Coupling:

Reaction with aryl boronic acids using PdCl₂(dppf) in 1,4-dioxane/H₂O (1:1) at 90°C produces biaryl derivatives (yield: 70–85%) .

textRXN: 5-Bromo-6-methoxy-1H-indazole-3-carboxylic acid + ArB(OH)₂ → 5-Aryl-6-methoxy-1H-indazole-3-carboxylic acid

Table 2: Coupling Reaction Optimization

| Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Source |

|---|---|---|---|---|---|

| PdCl₂(dppf) | K₂CO₃ | 1,4-dioxane/H₂O | 90 | 85 | |

| Pd(PPh₃)₄ | Cs₂CO₃ | DME | 100 | 72 |

Carboxylic Acid Derivatives:

-

Esterification : Reacts with methanol/H₂SO₄ to form methyl esters (yield: 90%).

-

Amidation : Couples with amines (e.g., methylamine) in DMF at 60°C to produce amides (yield: 78%).

Decarboxylation:

Heating above 150°C in acidic media (e.g., HBr/AcOH) removes CO₂, yielding 5-bromo-6-methoxy-1H-indazole (yield: 68–72%) .

Electrophilic Aromatic Substitution

The electron-rich indazole ring undergoes nitration and sulfonation at position 4 (para to methoxy group) .

Table 3: Electrophilic Substitution Outcomes

| Reagent | Product | Yield (%) | Conditions | Source |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 4-Nitro derivative | 55 | 0°C, 2 h | |

| ClSO₃H | 4-Sulfo derivative | 48 | 25°C, 6 h |

Redox Reactions

-

Oxidation : Treatment with KMnO₄ in acidic conditions oxidizes the methoxy group to a ketone (yield: 40–45%).

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the indazole ring to a tetrahydro derivative (yield: 60%).

Stability and Side Reactions

Scientific Research Applications

Pharmaceutical Development

5-Bromo-6-methoxy-1H-indazole-3-carboxylic acid is recognized for its role as an intermediate in the synthesis of various pharmaceuticals, particularly anti-cancer agents. Its structural features enhance its interaction with biological targets, potentially leading to the development of novel therapeutic agents.

Key Findings:

- Mechanism of Action: The presence of bromine and methoxy groups increases binding affinity to enzymes and receptors, which may inhibit enzyme activity or modulate receptor signaling pathways, crucial for cancer treatment .

- Case Study: Research has shown that derivatives of indazole exhibit significant cytotoxic effects against cancer cell lines, indicating potential for drug development .

Biochemical Research

In biochemical studies, this compound aids in investigating the mechanisms of action of specific enzymes and receptors. Understanding these interactions is vital for elucidating disease pathways.

Applications:

- Used as a standard in various analytical techniques to ensure accuracy in biochemical assays .

- Assists in studies related to apoptosis and cell cycle regulation through its effects on specific protein pathways .

Material Science

The compound is explored for its potential applications in creating novel materials with unique properties. These materials may exhibit improved conductivity or stability, which are desirable traits in various technological applications.

Research Insights:

- Ongoing investigations focus on modifying the compound's structure to enhance material properties for electronic applications .

Agricultural Chemistry

This compound shows promise as an active ingredient in agrochemicals, contributing to the development of more effective herbicides and fungicides.

Highlights:

- Structural features enable it to interact effectively with biological systems, enhancing its efficacy as a plant protection agent .

Analytical Chemistry

In analytical chemistry, this compound serves as a reference standard in various methods, ensuring the reliability of results across different experiments.

Key Uses:

Mechanism of Action

The mechanism of action of 5-Bromo-6-methoxy-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and chemical properties of indazole derivatives are highly sensitive to substituent positions and functional groups. Below is a detailed comparison of 5-bromo-6-methoxy-1H-indazole-3-carboxylic acid with key analogs:

Structural and Physicochemical Properties

Stability and Commercial Availability

- This compound’s discontinuation by suppliers (e.g., CymitQuimica) suggests challenges in synthesis or stability .

- Analogs like 6-bromo-1H-indazole-3-carboxylic acid remain accessible, with methyl esters (e.g., methyl 6-bromo-1H-indazole-3-carboxylate) offering improved shelf-life .

Research Findings and Practical Considerations

- Macrocyclic Synthesis : The 5-bromo-6-methoxy derivative was used to prepare 5-aryl-substituted indazole carboxamides, demonstrating compatibility with diverse boronic acids .

- Regioselectivity Challenges : Bromine at C5 (vs. C6) can alter reaction pathways; for example, iodination at C3 in 5-bromo-3-iodo-6-methyl-1H-indazole requires precise temperature control .

Biological Activity

5-Bromo-6-methoxy-1H-indazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer, anti-inflammatory, and antimicrobial applications. This article reviews the current understanding of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

The compound has the molecular formula C_10H_8BrN_2O_3 and a molecular weight of approximately 227.06 g/mol. Its structure features:

- A bromine atom at the 5-position

- A methoxy group at the 6-position

- A carboxylic acid functional group at the 3-position

These functional groups are crucial for its biological activities as they influence the compound's reactivity and interaction with biological targets.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets such as enzymes and receptors. The presence of bromine and methoxy groups enhances its binding affinity, potentially leading to:

- Inhibition of enzyme activity : This may affect various metabolic pathways.

- Modulation of receptor signaling pathways : This could influence cell growth and apoptosis, particularly in cancer cells.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent:

- In vitro studies on various cancer cell lines have shown that it can induce apoptosis through mechanisms involving the p53/MDM2 pathway. For instance, it has been reported to increase p53 levels while decreasing MDM2 levels, leading to enhanced expression of pro-apoptotic proteins like Bax .

- IC50 values for antiproliferative activity against specific cancer cell lines have been documented. For example, related indazole derivatives exhibit IC50 values ranging from 5.15 µM to 38.6 nM against different tumor cell lines .

Antimicrobial Properties

Indazole derivatives, including this compound, have demonstrated antimicrobial properties. These compounds can inhibit bacterial growth, making them potential candidates for developing new antibiotics.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, which include:

- Bromination : Using N-bromosuccinimide (NBS) to introduce bromine at the 5-position.

- Methoxylation : Employing methanol in the presence of an acid catalyst to add the methoxy group.

- Carboxylation : Utilizing carboxylic acid derivatives in a reaction that introduces the carboxyl group at the 3-position.

Each method's efficiency depends on factors such as temperature, solvent choice, and catalyst presence.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- A study demonstrated its ability to inhibit growth in K562 leukemia cells with a significant impact on apoptosis rates (up to 37.72% at higher concentrations) .

- Another research highlighted that structural modifications could enhance its potency against various cancer types by optimizing interactions with target proteins .

Comparative Analysis with Related Compounds

| Compound Name | Similarity | Key Features |

|---|---|---|

| 5-Bromo-1H-indazole-3-carboxylic acid | 0.99 | Lacks methoxy group; retains bromine and carboxyl |

| 6-Bromo-1H-indazole-3-carboxylic acid | 0.90 | Bromine at a different position |

| Methyl 5-bromo-1H-indazole-3-carboxylate | 0.93 | Methyl ester derivative |

| Ethyl 5-bromo-1H-indazole-3-carboxylate | 0.91 | Ethyl ester derivative |

This table illustrates how variations in functional groups can influence biological activity and reactivity profiles compared to this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 5-Bromo-6-methoxy-1H-indazole-3-carboxylic acid, and how can intermediates be optimized?

- Methodological Answer : The synthesis typically starts with brominated indazole precursors (e.g., 6-bromo-1H-indazole-3-carboxylic acid) and involves methoxylation via nucleophilic substitution or coupling reactions. Key intermediates include ethyl esters for carboxyl group protection. Optimization involves adjusting reaction temperatures (e.g., 70–90°C for methoxylation) and catalysts like Pd-based systems for cross-coupling . Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) is critical to achieve >95% purity .

Q. How should researchers characterize this compound and validate its structural integrity?

- Methodological Answer : Use a combination of:

- NMR (¹H/¹³C) to confirm substitution patterns (e.g., methoxy group at C6, bromine at C5).

- HPLC-MS to assess purity and detect byproducts (e.g., dehalogenated derivatives).

- FT-IR to identify functional groups (carboxylic acid C=O stretch ~1700 cm⁻¹).

Cross-referencing with known analogs (e.g., 6-Bromo-1H-indazole-3-carboxylic acid, mp 290–292°C) ensures consistency .

Q. What solvent systems and reaction conditions are optimal for derivatization of this compound?

- Methodological Answer : Polar aprotic solvents (DMF, DMSO) enhance solubility during amide coupling or esterification. For nucleophilic substitutions (e.g., replacing bromine), use copper(I) iodide or Pd catalysts in THF at reflux. Monitor pH in aqueous reactions (e.g., saponification) to prevent carboxyl group protonation .

Advanced Research Questions

Q. How can computational modeling guide the design of novel derivatives with enhanced bioactivity?

- Methodological Answer :

- Density Functional Theory (DFT) : Predict electronic properties (e.g., HOMO/LUMO levels) to identify reactive sites for functionalization.

- Molecular Docking : Screen against target proteins (e.g., kinases) to prioritize derivatives with strong binding affinities.

- MD Simulations : Assess stability of ligand-protein complexes over time.

ICReDD’s integrated computational-experimental workflows (e.g., reaction path searches via quantum chemistry) can reduce trial-and-error synthesis .

Q. How should researchers resolve contradictions in reported biological activity data for structural analogs?

- Methodological Answer :

- Meta-Analysis : Compare assay conditions (e.g., cell lines, concentration ranges) across studies. For example, 6-Bromo-1-methyl-1H-indole-3-carboxylic acid shows variable antimicrobial activity depending on substituents .

- Structure-Activity Relationship (SAR) : Systematically modify groups (e.g., replacing methoxy with ethoxy) to isolate contributing factors.

- Dose-Response Curves : Quantify EC₅₀/IC₅₀ values under standardized protocols to minimize variability .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Use fractional factorial designs to optimize variables (temperature, catalyst loading, stoichiometry). For example, a 2³ factorial design can identify interactions between reaction time, solvent polarity, and bromine retention .

- In Situ Monitoring : Employ PAT (Process Analytical Technology) tools like Raman spectroscopy to detect intermediates in real time.

- Scale-Up Adjustments : Transition from batch to flow chemistry to improve heat/mass transfer and reduce side reactions (e.g., di-brominated impurities) .

Q. How can researchers validate the environmental stability of this compound under varying storage conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to accelerated conditions (40°C/75% RH for 6 months) and analyze degradation products via LC-MS.

- Photostability Testing : Use UV chambers (ICH Q1B guidelines) to assess susceptibility to light-induced decomposition.

- Crystallography : Compare pre- and post-storage XRD patterns to detect polymorphic changes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.